

# methylzinc chloride NMR and IR spectra

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## Compound Focus: Methylzinc chloride

CAS No.: 5158-46-3

Cat. No.: S6642848

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## Available Chemical Data

The table below summarizes the key identifiers and properties of **methylzinc chloride** found in the commercial and scientific literature:

Property	Description
CAS Number	5158-46-3 [1] [2]
Molecular Formula	CH <sub>3</sub> ClZn [1] [2]
Molecular Weight	115.87 g/mol [1] [2]
Common Form	2M solution in Tetrahydrofuran (THF) [3] [2]
SMILES	[CH3-].[Cl][Zn+] [1] [3]
Structure	Often described as an ionic salt, with a methyl anion and a chlorozinc(1+) cation [1].

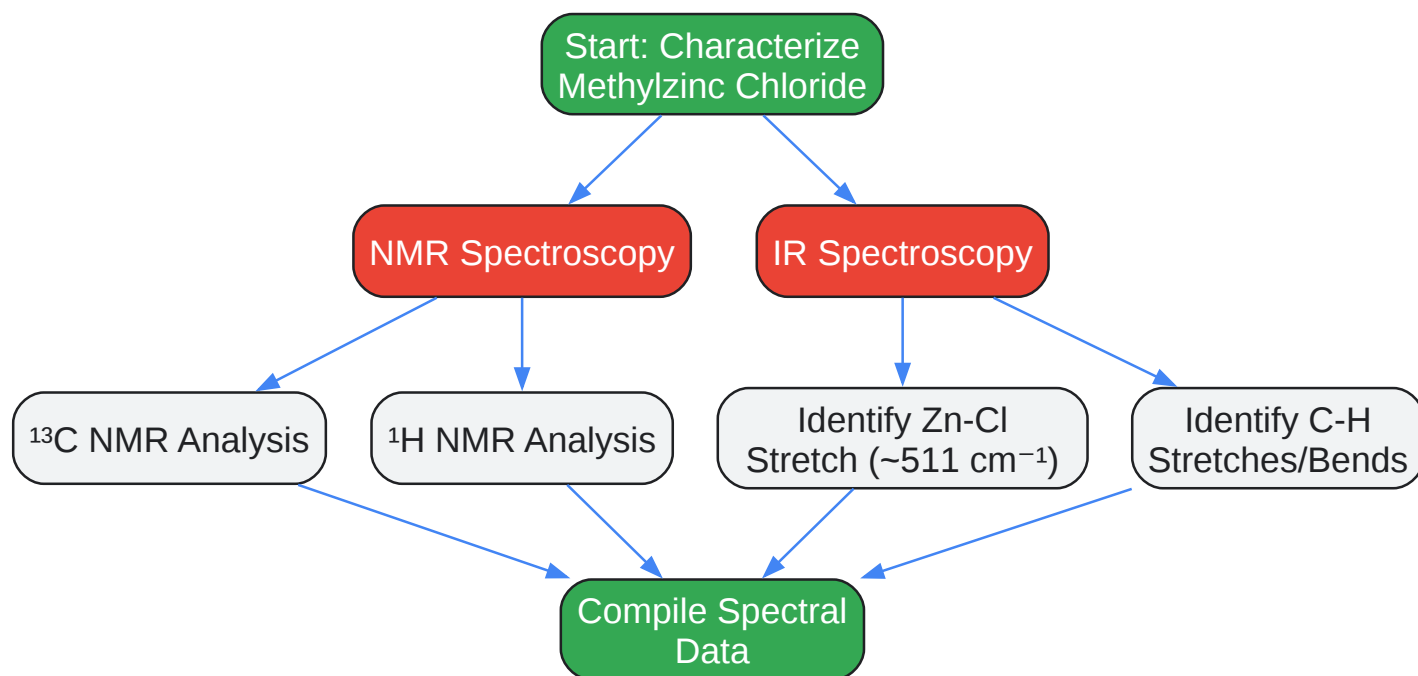
## Insights from Related Spectroscopy

While direct data is unavailable, research on related compounds provides context for what to expect.

- **Zinc-Chloride Stretching in IR:** A study on **zinc chloride (ZnCl<sub>2</sub>)** identified a characteristic FT-IR peak at **511 cm<sup>-1</sup>**, attributed to the **Zn-Cl stretching** vibration [4]. This provides a reference point for the Zn-Cl bond in **methylzinc chloride**.
- **Chlorine NMR Feasibility:** Chlorine has two NMR-active nuclei, <sup>35</sup>Cl and <sup>37</sup>Cl [5]. However, for organic chlorides like **methylzinc chloride**, the signals are typically **very broad (on the order of tens of kHz)**, making Chlorine NMR of limited use except for the smallest, most symmetric molecules [5].

## Experimental Workflow for Characterization

Given the lack of direct data, determining the spectra requires practical experimentation. The following diagram outlines a general workflow for characterizing **methylzinc chloride** using NMR and IR spectroscopy.



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## Detailed Methodologies

Based on the workflow, here are detailed protocols for the key experiments:

- **$^{13}\text{C}$  NMR Analysis**
  - **Objective:** To determine the chemical shift of the methyl carbon attached to zinc.
  - **Procedure:** Prepare a sample of **methylzinc chloride** in a suitable anhydrous deuterated solvent (e.g., THF- $d_3$ ). Acquire a  $^{13}\text{C}$  NMR spectrum. For enhanced signal-to-noise and to study coordination, consider using  $^{13}\text{C}$ -labeled reagents, as described in a study of methylzincate structures [6].
- **$^1\text{H}$  NMR Analysis**
  - **Objective:** To observe the chemical shift of the methyl protons.
  - **Procedure:** Analyze the compound using  $^1\text{H}$  NMR in an anhydrous deuterated solvent. The expected signal would be a singlet upfield from tetramethylsilane (TMS), but the exact shift requires experimental determination.
- **Fourier Transform-Infrared (FT-IR) Spectroscopy**
  - **Objective:** To identify key functional group vibrations, particularly the Zn-Cl stretch.
  - **Procedure:** Analyze a pure sample or solution using an FT-IR spectrometer with a frequency range of 400-4000  $\text{cm}^{-1}$ . Use pressed KBr disks for solid samples or a sealed liquid cell for solutions [4]. Look for the characteristic Zn-Cl stretching vibration, using the peak at **511  $\text{cm}^{-1}$**  for  $\text{ZnCl}_2$  as a key reference point [4].

## A Path Forward for Researchers

The commercial availability of **methylzinc chloride** as a 2M solution in THF [3] [2] suggests that the most practical approach is to:

- **Analyze the commercial solution directly** using the FT-IR and NMR methods described above.
- **Consult specialized databases** like those from Sigma-Aldrich or other chemical suppliers, which sometimes provide spectral data for organometallic compounds.
- **Search the organometallic chemistry literature** for papers specifically on the synthesis and characterization of methylzinc halides, which may contain the desired NMR and IR data.

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## References

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